2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate 2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate
Brand Name: Vulcanchem
CAS No.: 114793-87-2
VCID: VC20890338
InChI: InChI=1S/C18H19N2S.ClHO4/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES: C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Molecular Formula: C18H19ClN2O4S
Molecular Weight: 394.9 g/mol

2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate

CAS No.: 114793-87-2

Cat. No.: VC20890338

Molecular Formula: C18H19ClN2O4S

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate - 114793-87-2

Specification

CAS No. 114793-87-2
Molecular Formula C18H19ClN2O4S
Molecular Weight 394.9 g/mol
IUPAC Name N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate
Standard InChI InChI=1S/C18H19N2S.ClHO4/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key ONUOIMXEXSFVNO-UHFFFAOYSA-M
Isomeric SMILES C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
SMILES C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Canonical SMILES C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O

Introduction

2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate is a complex organic compound with the molecular formula C18H19ClN2O4S and a molecular weight of approximately 394.87 g/mol . This compound belongs to the benzothiazolium class, which is known for its diverse applications in chemistry and biology, including fluorescence and biological activity.

Synthesis and Preparation

While specific synthesis methods for 2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate are not detailed in the available literature, compounds of similar structure are typically synthesized through condensation reactions involving benzothiazolium salts and styryl derivatives. The perchlorate counterion suggests that the compound is prepared in a manner that involves the use of perchloric acid or a perchlorate salt.

Applications and Biological Activity

Although specific biological activities of 2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate are not well-documented, compounds within the benzothiazolium class are known for their potential in various applications, including fluorescence probes and biological agents. The presence of a dimethylamino group on the styryl moiety could enhance fluorescence properties, making it potentially useful in optical applications.

Research Findings and Future Directions

Given the limited specific research on 2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate, future studies could focus on exploring its optical properties, biological activity, and potential applications in fields such as biomedical imaging or drug development. The compound's structure suggests it could be a candidate for further modification to enhance its properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator